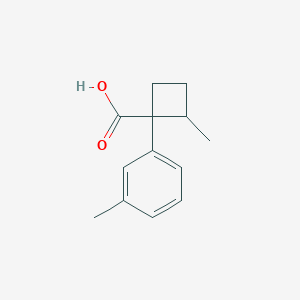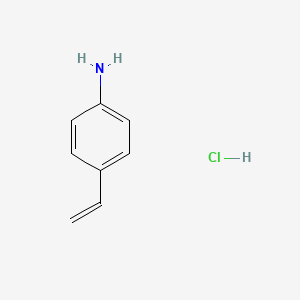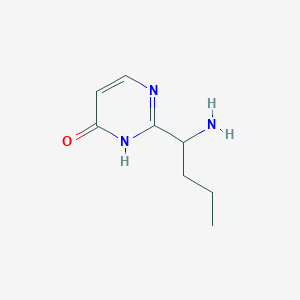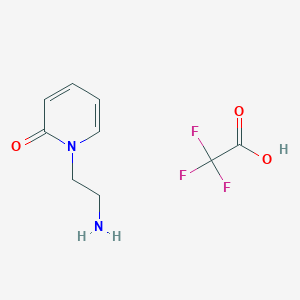
1-(2-Aminoethyl)pyridin-2(1H)-one 2,2,2-trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Aminoethyl)pyridin-2(1H)-one 2,2,2-trifluoroacetate is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound consists of a pyridinone core with an aminoethyl side chain, and it is often used in the form of its trifluoroacetate salt to enhance its stability and solubility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminoethyl)pyridin-2(1H)-one 2,2,2-trifluoroacetate typically involves the following steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Aminoethyl Side Chain: The aminoethyl side chain can be introduced through nucleophilic substitution reactions.
Formation of the Trifluoroacetate Salt: The final step involves converting the free base into its trifluoroacetate salt by reacting it with trifluoroacetic acid (TFA) under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Aminoethyl)pyridin-2(1H)-one 2,2,2-trifluoroacetate undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions may produce reduced derivatives with modified functional groups .
Applications De Recherche Scientifique
1-(2-Aminoethyl)pyridin-2(1H)-one 2,2,2-trifluoroacetate has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-(2-Aminoethyl)pyridin-2(1H)-one 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor ligand, modulating the activity of various enzymes and receptors involved in biological processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Aminoethyl)pyridin-2(1H)-one 2,2,2-trifluoroacetate can be compared with other similar compounds, such as:
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share a similar pyridinone core and have been studied for their anti-fibrotic and anti-tumor activities.
Nicotinamide Derivatives: These compounds also contain a pyridinone core and are known for their diverse biological activities, including anti-inflammatory and anti-cancer properties.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which allows for versatile modifications and interactions with various biological targets. This makes it a valuable compound for scientific research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C9H11F3N2O3 |
|---|---|
Poids moléculaire |
252.19 g/mol |
Nom IUPAC |
1-(2-aminoethyl)pyridin-2-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H10N2O.C2HF3O2/c8-4-6-9-5-2-1-3-7(9)10;3-2(4,5)1(6)7/h1-3,5H,4,6,8H2;(H,6,7) |
Clé InChI |
NIMYGTUERKOCKP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)N(C=C1)CCN.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



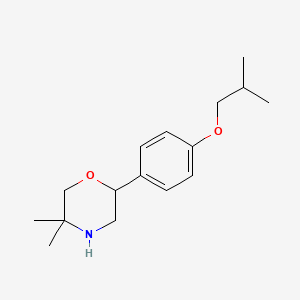
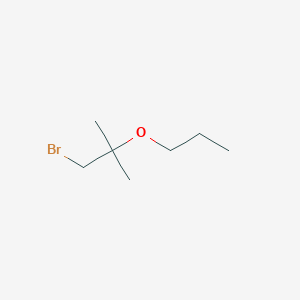
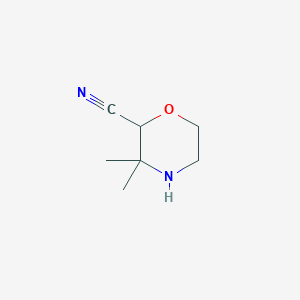
![6-Chloropyrrolo[3,2-b]pyridin-2-one](/img/structure/B13076721.png)
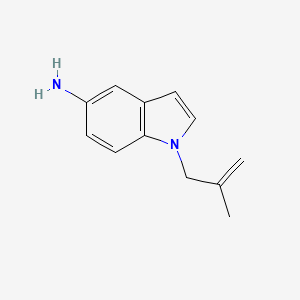
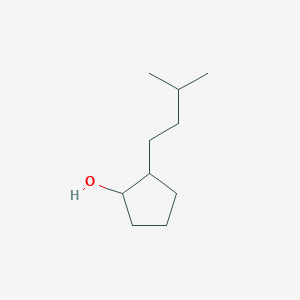

![6-(4-Methoxy-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13076760.png)
![5-[(2-Methylprop-2-en-1-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol](/img/structure/B13076768.png)
![{3-[(3-amino-4-bromo-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol](/img/structure/B13076769.png)
